

# (2S)-4-bromobutan-2-amine CAS number and molecular weight

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## Compound of Interest

Compound Name: (2S)-4-bromobutan-2-amine

Cat. No.: B15301743

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## Technical Guide: (2S)-4-bromobutan-2-amine

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**(2S)-4-bromobutan-2-amine** is a chiral organic compound that holds potential as a building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its structure, featuring both an amine and a bromo group on a butane chain, provides two reactive centers for various chemical modifications. This guide provides a comprehensive overview of the available technical information for **(2S)-4-bromobutan-2-amine**, including its chemical properties, synthesis, and potential applications, with a focus on data relevant to research and drug development.

Note: Specific technical data and biological studies on the (2S)-enantiomer are limited in publicly available literature. Therefore, this guide also includes information on its enantiomer, (2R)-4-bromobutan-2-amine, and the racemic mixture to provide a more complete picture.

### Chemical and Physical Properties

The fundamental properties of 4-bromobutan-2-amine are summarized in the table below. The molecular weight is identical for both the (2S) and (2R) enantiomers.

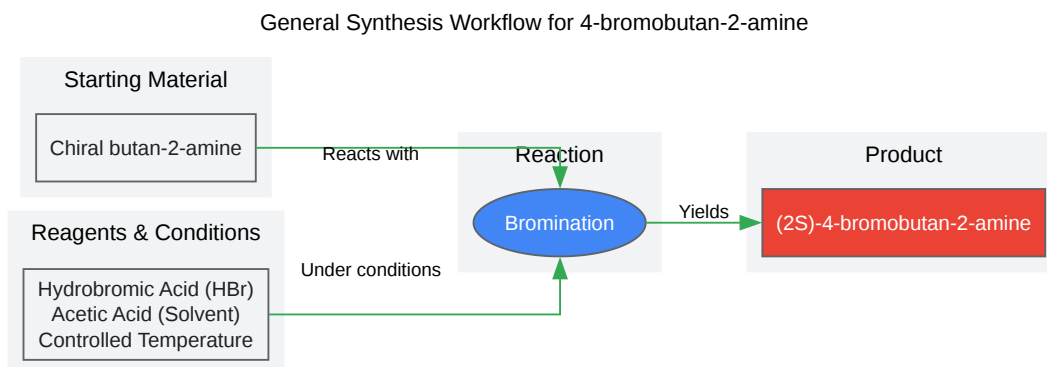
Property	Value	Source
Molecular Formula	C <sub>4</sub> H <sub>10</sub> BrN	[1]
Molecular Weight	152.03 g/mol	[1]
CAS Number (2S)-enantiomer	Not explicitly found in searches	
CAS Number (2R)-enantiomer	106539-34-8	
CAS Number (Racemic Hydrobromide Salt)	Not explicitly found for free base; PubChem CID 13555988 for hydrobromide	[2]
Appearance	Likely a clear, colorless to slightly yellow liquid	[3]
Odor	Likely amine-like	[3]

## Synthesis and Reactions

The synthesis of chiral 4-bromobutan-2-amine can be approached through various methods, including the bromination of the corresponding chiral amine.

## General Synthesis Workflow

Below is a generalized workflow for the synthesis of a haloamine from an amine precursor.



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Caption: Generalized synthesis of **(2S)-4-bromobutan-2-amine**.

## Experimental Protocols

While a detailed, step-by-step protocol for the synthesis of **(2S)-4-bromobutan-2-amine** is not readily available in the literature, a general method for its (2R)-enantiomer involves the reaction of (2R)-butan-2-amine with hydrobromic acid in a suitable solvent like acetic acid under controlled temperature conditions.<sup>[1]</sup>

General Chemical Reactions:

(2R)-4-bromobutan-2-amine can undergo several types of reactions, which are likely applicable to the (2S)-enantiomer as well<sup>[1]</sup>:

- **Substitution Reactions:** The bromine atom can be displaced by various nucleophiles. For example, reaction with hydroxide ions can yield the corresponding alcohol.
- **Oxidation Reactions:** The amine group can be oxidized under specific conditions to form imines or nitriles.

- Reduction Reactions: The compound can be reduced to butan-2-amine using a suitable reducing agent like lithium aluminum hydride.

## Biological Activity and Signaling Pathways

There is currently no specific information available in the public domain regarding the biological activity or the involvement of **(2S)-4-bromobutan-2-amine** in any signaling pathways. The compound is primarily considered a chemical intermediate.<sup>[1]</sup> Its potential for biological investigation lies in its use as a precursor for the synthesis of more complex molecules that may have therapeutic properties.

## Applications in Research and Drug Development

As a chiral building block, **(2S)-4-bromobutan-2-amine** can be utilized in the synthesis of a variety of organic compounds.<sup>[1]</sup> Its bifunctional nature allows for sequential or orthogonal modifications at the amine and bromide positions, making it a versatile tool in the construction of complex molecular architectures for drug discovery and development.

## Safety and Handling

Specific safety data for **(2S)-4-bromobutan-2-amine** is not available. However, based on data for similar compounds such as 4-phenylbutan-2-amine and 2-bromobutane, the following precautions should be considered.<sup>[3][4]</sup>

Hazard Category	Potential Effects and Handling Recommendations
Skin Contact	May cause skin irritation or burns. Absorption through the skin may be harmful. Wear impermeable gloves and protective clothing.[3]
Eye Contact	May cause severe eye irritation or damage. Wear safety glasses with side-shields.[3]
Inhalation	Vapors may be harmful and cause respiratory tract irritation. Use in a well-ventilated area or with a respirator.[3]
Ingestion	May be toxic if swallowed. Do not ingest.[3]
Flammability	May be flammable. Keep away from heat, sparks, and open flames.[4]

#### First Aid Measures:

- Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3]
- Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[3]
- Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

It is crucial to consult the Safety Data Sheet (SDS) from the supplier before handling this compound.

## Conclusion

**(2S)-4-bromobutan-2-amine** is a chiral molecule with potential as a synthetic intermediate. While detailed information, particularly regarding its biological activity, is scarce, its chemical properties suggest it could be a valuable building block for the synthesis of novel compounds in the pharmaceutical and chemical industries. Further research is needed to fully explore the potential applications of this compound. Researchers and drug development professionals should handle this compound with appropriate safety precautions, drawing guidance from data on structurally related molecules.

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## References

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